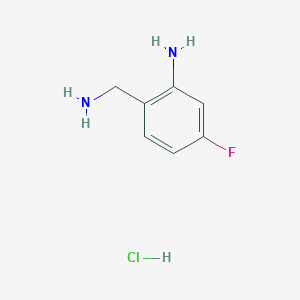2-(Aminomethyl)-5-fluoro-aniline hydrochloride
CAS No.: 870562-74-6
Cat. No.: VC17967074
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 870562-74-6 |
|---|---|
| Molecular Formula | C7H10ClFN2 |
| Molecular Weight | 176.62 g/mol |
| IUPAC Name | 2-(aminomethyl)-5-fluoroaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3H,4,9-10H2;1H |
| Standard InChI Key | BVFNDNWOVNAQRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)N)CN.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(aminomethyl)-6-fluoroaniline hydrochloride, reflects its substitution pattern: a fluorine atom at the 6-position (ortho to the amine) and an aminomethyl group at the 2-position on the benzene ring. The hydrochloride salt form () ensures improved stability and solubility compared to the free base. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.62 g/mol | |
| InChI Key | AKGVWWYXDIANRB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N)CN.Cl |
The planar benzene ring facilitates π-π interactions, while the electron-withdrawing fluorine atom influences reactivity at the aromatic core.
Synthesis and Production
Synthetic Routes
Industrial synthesis typically begins with 4-fluoronitrobenzene, which undergoes sequential reactions:
-
Nitration and Reduction: Introduction of the aminomethyl group via reductive amination of formaldehyde under catalytic hydrogenation.
-
Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the stable salt.
Batch and continuous-flow reactors are employed to optimize yield (reported up to 75% in analogous syntheses) , with automation enabling scalability.
Purification and Quality Control
The final product is purified via recrystallization from polar solvents (e.g., ethanol/water mixtures). Purity (>95%) is verified using HPLC and mass spectrometry, though specific chromatographic conditions remain proprietary .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility | High in water (hydrochloride salt) | |
| Melting Point | Not reported | |
| Stability | Stable at room temperature |
The hydrochloride salt’s solubility (>17 g/L in water at 20°C, extrapolated from analogs) makes it suitable for aqueous reaction conditions.
Research Applications and Biological Activity
Medicinal Chemistry
As a bioisostere for aniline derivatives, this compound serves as a building block in:
-
Anticancer Agents: Fluorine’s electronegativity enhances binding to kinase active sites.
-
Antimicrobials: Analogous fluoroanilines inhibit bacterial dihydrofolate reductase .
Comparative Analysis with Related Compounds
The 2-aminomethyl-5-fluoro substitution uniquely balances electronic effects and steric bulk, favoring interactions with hydrophobic enzyme pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume